molecular formula C₂₄H₃₀O₆ B1139934 Methyl 2-O-allyl-3,4-DI-O-benzyl-A-D-mannopyranoside CAS No. 210297-56-6

Methyl 2-O-allyl-3,4-DI-O-benzyl-A-D-mannopyranoside

Cat. No.: B1139934
CAS No.: 210297-56-6
M. Wt: 414.49
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Methyl 2-O-allyl-3,4-DI-O-benzyl-A-D-mannopyranoside typically involves multiple stepsThe final product is obtained after deprotection and purification steps . Industrial production methods may vary, but they generally follow similar principles of protection, functional group introduction, and deprotection.

Chemical Reactions Analysis

Methyl 2-O-allyl-3,4-DI-O-benzyl-A-D-mannopyranoside can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of Methyl 2-O-allyl-3,4-DI-O-benzyl-A-D-mannopyranoside involves its interaction with specific molecular targets, such as enzymes or receptors. The allyl and benzyl groups play a crucial role in modulating the compound’s binding affinity and specificity towards these targets. The pathways involved in its action may include inhibition or activation of enzymatic activities, leading to downstream biological effects .

Properties

IUPAC Name

[(2R,3R,4S,5S,6S)-6-methoxy-3,4-bis(phenylmethoxy)-5-prop-2-enoxyoxan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O6/c1-3-14-27-23-22(29-17-19-12-8-5-9-13-19)21(20(15-25)30-24(23)26-2)28-16-18-10-6-4-7-11-18/h3-13,20-25H,1,14-17H2,2H3/t20-,21-,22+,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBXPCZLNEKGTHT-DJCPXJLLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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